4-Fluoro-2-(1-methyl-1H-pyrazol-5-YL)phenol

Medicinal Chemistry Drug-Likeness Lipophilicity

Problem: NH-phenyl-pyrazoles often fail CNS campaigns due to 2 HBDs limiting permeability. Solution: 4-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol (CAS 771483-74-0) uses N-methylation to reduce HBD count from 2 to 1, lowering TPSA from 48.9 to 38.1 Ų. • Single HBD & XLogP3 1.6 enable BBB penetration • 4-F substituent supports halogen bonding in kinase pockets • MW 192.19, 97% purity solid, ambient shipping.

Molecular Formula C10H9FN2O
Molecular Weight 192.193
CAS No. 771483-74-0
Cat. No. B2595279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-(1-methyl-1H-pyrazol-5-YL)phenol
CAS771483-74-0
Molecular FormulaC10H9FN2O
Molecular Weight192.193
Structural Identifiers
SMILESCN1C(=CC=N1)C2=C(C=CC(=C2)F)O
InChIInChI=1S/C10H9FN2O/c1-13-9(4-5-12-13)8-6-7(11)2-3-10(8)14/h2-6,14H,1H3
InChIKeyDLZHGRRGHBXHCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol: Physicochemical Profile


4-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol (CAS 771483-74-0, MFCD00120373) is a halogenated phenyl-pyrazole building block [1]. It combines a phenolic hydroxyl group, a 4-fluoro substituent on the benzene ring, and an N-methylated pyrazole at the 2-position, resulting in a molecular weight of 192.19 g/mol and a computed XLogP3 of 1.6 [1]. The compound is typically supplied as a solid with a purity specification of 95–97% from major vendors [REFS-2, REFS-3]. Its structural features place it at the intersection of common phenyl-pyrazole screening libraries and targeted medicinal chemistry campaigns.

4-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol: Why Generic Substitution Fails


Phenyl-pyrazoles bearing a free NH on the pyrazole ring or lacking halogen substitution are common screening hits, yet their pharmacokinetic and potency profiles can vary dramatically with minor structural changes [1]. The N-methylation in 4-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol eliminates a hydrogen bond donor (HBD) and reduces topological polar surface area (TPSA) compared to the NH-bearing analog (CAS 288401-64-9), which directly impacts membrane permeability and metabolic stability [1]. Simultaneously, the 4-fluoro substituent increases hydrogen bond acceptor (HBA) count and modulates electron density on the phenol, differentiating it from the non-fluorinated analog (CAS 123532-22-9). These quantitative differences in key drug-likeness parameters mean that generic substitution with a 'similar' phenyl-pyrazole carries a concrete risk of altered target engagement, off-target activity, or metabolic profile in downstream assays.

4-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol vs. Structural Analogs


Lipophilicity vs. 4-Desfluoro Analog

The introduction of a fluorine atom at the 4-position of the phenol ring increases lipophilicity, a critical determinant of passive membrane permeability and non-specific protein binding. The target compound exhibits an XLogP3 of 1.6, compared to 1.5 for the 4-desfluoro analog 2-(1-methyl-1H-pyrazol-5-yl)phenol (CAS 123532-22-9), representing a ΔLogP of +0.1 [REFS-1, REFS-2]. While small in absolute terms, this difference corresponds to an approximately 25% increase in calculated partition coefficient and can be decisive in optimizing logD for central nervous system (CNS) penetration or avoiding excessive lipophilicity-driven promiscuity.

Medicinal Chemistry Drug-Likeness Lipophilicity

HBD Reduction by N-Methylation vs. NH Analog

The N-methylation of the pyrazole ring in the target compound eliminates the pyrazole NH hydrogen bond donor (HBD), reducing the HBD count from 2 to 1 relative to 4-Fluoro-2-(1H-pyrazol-5-yl)phenol (CAS 288401-64-9) [REFS-1, REFS-2]. The HBD count is a key component of Lipinski's Rule of Five and has been empirically correlated with improved passive permeability and reduced metabolic glucuronidation of phenols [3]. The target compound's HBD count of 1 aligns with the median value for orally bioavailable drugs, whereas the NH-bearing analog's HBD count of 2 exceeds the preferred threshold for certain target product profiles.

Permeability Metabolic Stability Bioisosterism

TPSA Reduction vs. 1H-Pyrazole Analog

The N-methyl group reduces the topological polar surface area (TPSA) from 48.9 Ų (CAS 288401-64-9) to 38.1 Ų for the target compound, a reduction of 10.8 Ų [REFS-1, REFS-2]. TPSA values below 60 Ų are generally associated with good oral absorption, and values below 90 Ų are considered favorable for blood-brain barrier penetration [3]. While both compounds fall within the oral absorption range, the significantly lower TPSA of the N-methylated derivative positions it more favorably for CNS drug discovery programs where minimizing polar surface area is a critical design parameter.

Membrane Permeability CNS Drug Design ADME

HBA Count and Halogen Bonding vs. Desfluoro Analog

The 4-fluoro substituent increases the hydrogen bond acceptor (HBA) count from 2 (CAS 123532-22-9) to 3 for the target compound, while maintaining the same TPSA of 38.1 Ų [REFS-1, REFS-2]. The additional HBA arises from the fluorine atom, which can also participate in orthogonal multipolar interactions (C–F···C=O) with protein backbones and halogen bonding with suitable donors [3]. The non-fluorinated analog lacks this interaction potential, which has been shown to contribute 0.5–1.5 kcal/mol in binding free energy in optimized systems.

Molecular Recognition Binding Affinity Halogen Bonding

RTK Inhibitor Class and Patent Coverage

The target compound falls within the generic Markush structure of formula (I) in U.S. Patent 8,853,207 B2, which claims heterocyclic pyrazole compounds as receptor tyrosine kinase (RTK) inhibitors with efficacy in treating, preventing, or ameliorating RTK-related diseases such as cancer and inflammatory disorders [1]. The patent explicitly describes substituted phenyl-pyrazole structures where the 4-fluoro and N-methyl substitution pattern is a preferred embodiment. While specific IC50 values are not disclosed for this exact compound, the patent's biological data demonstrates that the combination of a halogen-substituted phenol and N-alkylated pyrazole is critical for RTK inhibitory activity, distinguishing it from analogs lacking either feature.

Kinase Inhibition Cancer Therapeutics Patent Protection

4-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenol: Application Scenarios


Fragment-Based Drug Discovery for Kinase Targets

As a low-molecular-weight (192.19 g/mol) fragment with balanced lipophilicity (XLogP3 1.6) and a single HBD, this compound is ideally suited for fragment-based screening libraries targeting kinases [1]. Its N-methylation ensures that the fragment does not introduce an extra HBD that could compromise ligand efficiency, while the 4-fluoro substituent provides a vector for halogen bonding or multipolar interactions within the ATP-binding pocket. The patent-supported RTK inhibitory class association further validates its use in hit-to-lead campaigns for oncology and inflammatory disease programs [2].

CNS Drug Discovery: High Passive Permeability

The compound's TPSA of 38.1 Ų and XLogP3 of 1.6 place it within the favorable property space for blood-brain barrier penetration [1]. Compared to the NH-bearing analog (TPSA 48.9 Ų), this compound is predicted to have significantly higher passive permeability, making it a superior starting point for CNS-targeted medicinal chemistry campaigns where brain exposure is a key requirement [2].

Phenol Bioisostere for Metabolic Stability

Pyrazoles are established bioisosteres of phenols, and the N-methylation in this compound eliminates the potential for Phase II glucuronidation at the pyrazole NH while retaining the phenolic hydroxyl as a tunable handle [1]. The computed reduction in HBD count (from 2 to 1) relative to the NH analog is directly correlated with improved metabolic stability, making this compound a rational choice for replacing metabolically labile phenol motifs in lead optimization [2].

Agrochemical Intermediate: Fluorine-Enabled Bioactivity

Fluorinated pyrazoles, including phenylpyrazole derivatives, have demonstrated broad-spectrum insecticidal and fungicidal activities [1]. The specific combination of a 4-fluorophenol and an N-methylpyrazole in this compound provides the electronic and steric properties required for activity against resistant pest strains, as evidenced by the SAR trends in fluorinated pyrazole agrochemical patents [2]. This compound serves as a key intermediate for synthesizing fluorinated analogs of commercial agrochemical scaffolds.

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